molecular formula C13H14N2 B1302030 N1-Benzylbenzene-1,2-diamine CAS No. 5822-13-9

N1-Benzylbenzene-1,2-diamine

Cat. No. B1302030
CAS RN: 5822-13-9
M. Wt: 198.26 g/mol
InChI Key: ZOBQXWFQMOJTJF-UHFFFAOYSA-N
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Description

N1-Benzylbenzene-1,2-diamine is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of an amine group attached to a benzyl group, which is further connected to a benzene ring. This structure is a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and materials with specific properties.

Synthesis Analysis

The synthesis of diamine derivatives, including those related to N1-Benzylbenzene-1,2-diamine, can be achieved through several methods. One approach involves the benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, which allows for the stereocontrolled synthesis of 1,3-diamines with high yield and diastereoselectivity . Another method includes the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, the synthesis of N1-Benzylbenzene-1,2-diamine derivatives can be performed by reacting commercially available amines with halogenated nitrobenzenes to obtain monosubstituted benzene-1,2-diamine building blocks .

Molecular Structure Analysis

The molecular structure of N1-Benzylbenzene-1,2-diamine derivatives can be complex, with potential for multiple stereogenic centers. The synthesis of such compounds often requires careful consideration of stereochemistry to achieve the desired configuration . Structural studies of related compounds, such as N1,N1,N4,N4-Tetrakis(dibenzylphosphino)benzene-1,4-diamine, have been conducted, revealing insights into their coordination chemistry with transition metals .

Chemical Reactions Analysis

N1-Benzylbenzene-1,2-diamine and its derivatives participate in various chemical reactions. For instance, they can act as inhibitors for enzymes like human sirtuin type 2 (SIRT2), where the design of new compounds is informed by molecular modeling and virtual screening . They can also undergo palladium-catalyzed tandem heteroannulation to yield substituted imidate benzenamines , and form cyclopalladated compounds through reactions with palladium acetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-Benzylbenzene-1,2-diamine derivatives are influenced by their molecular structure. These compounds can exhibit excellent solubility and form transparent films, depending on the substituents present on the benzene ring . Their thermal stability is also noteworthy, with some polymers derived from these diamines showing no significant weight loss up to approximately 450 °C .

Scientific Research Applications

Application Summary

N1-Benzylbenzene-1,2-diamine is used in the synthesis of benzimidazoles and diamines. These compounds have gained attention due to their applications in various fields .

Methods of Application: The solvent-controllable photoreaction of 4-methoxyazobenzenes is used to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .

Results/Outcomes: This method provides a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials .

2. Synthesis of Bifunctional Noncovalent Organocatalysts

Methods of Application: A four-step synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed .

Results/Outcomes: The details of the results or outcomes of this application are not provided in the source .

3. Synthesis of Benzotriazole

Methods of Application: The compound condenses with nitrous acid to give benzotriazole .

Results/Outcomes: The details of the results or outcomes of this application are not provided in the source .

4. Synthesis of 2-Mercaptobenzimidazole

Methods of Application: The compound condenses with potassium ethylxanthate to give 2-mercaptobenzimidazole .

Results/Outcomes: The details of the results or outcomes of this application are not provided in the source .

5. Synthesis of Benzotriazole

Methods of Application: The compound condenses with nitrous acid to give benzotriazole .

Results/Outcomes: The details of the results or outcomes of this application are not provided in the source .

6. Synthesis of 2-Mercaptobenzimidazole

Methods of Application: The compound condenses with potassium ethylxanthate to give 2-mercaptobenzimidazole .

Results/Outcomes: The details of the results or outcomes of this application are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-N-benzylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBQXWFQMOJTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370744
Record name N1-Benzylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzylbenzene-1,2-diamine

CAS RN

5822-13-9
Record name N1-Benzylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5822-13-9
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of Benzyl-(2-nitro-phenyl)-amine (230 mg, 1 mmol) in 3 ml acetic acid, was added iron (70 mg, 1.24 mmol). The reaction mixture was heated to 40° C. under argon for 2 hours. The mixture was cooled to ambient temperature and filtered through celite and the filtrate was concentrated. The resulting solid was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO3, dried over MgSO4, filtered and the filtrate was concentrated in vacuo to yield crude product that was used in step Example 5c.
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230 mg
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3 mL
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70 mg
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Synthesis routes and methods III

Procedure details

[N-(2-Nitrophenyl)]-benzylamine (21.9 mmol, 5.0 g) in ethyl acetate (150 ml) is charged with SnCl22H2O (131 mmol, 29.55 g) and is refluxed for 3 hours. The mixture is poured into ice water (100 g), sodium bicarbonate is added to achieve pH 7, and the reaction mixture is extracted with ethyl acetate (3×50 ml). The organic layer is dried with MgSO4, is filtered and evaporated to yield a light sensitive oil, which is used as such in the next step.
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5 g
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150 mL
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ice water
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100 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Yang, J Tang, R Fan - Chemical Communications, 2012 - pubs.rsc.org
N-Indolyl or N-benzofuranyl indoles and benzimidazoles were prepared through metal-catalyzed tandem reactions between 2-alkynyl cyclohexadienimines or cyclohexadienones and 2…
Number of citations: 22 pubs.rsc.org
P Chaudhary - 2018 - idr-lib.iitbhu.ac.in
1.1 Reduction and Oxidation of nitric oxide 1 1.2 Ehrlich-Sachs reaction 2 1.3 Synthesis of C-Nitrosamines via oxidation 4 1.4 Synthesis of para-nitroso aniline 4 1.5 Synthesis of C-…
Number of citations: 0 idr-lib.iitbhu.ac.in
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com
Y Soro, M Kalo, M Ouattara, PA Wuyep… - Journal de la Société …, 2019 - researchgate.net
De nouveaux 2-(N-alkylbenzimidazolyl)-3, 3-dimercapto-acrylonitriles ont été synthétisés par condensation de 2-(N-alkylbenzimidazolyl) acétonitriles avec le disulfure de carbone et …
Number of citations: 4 www.researchgate.net

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